molecular formula C15H12O6 B013499 Baicalein monohydrate CAS No. 352000-07-8

Baicalein monohydrate

Cat. No.: B013499
CAS No.: 352000-07-8
M. Wt: 288.25 g/mol
InChI Key: NPXBMGZSFXMEQA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Baicalein monohydrate primarily targets several key proteins involved in various cellular processes. Among them, TP53, AKT1, ALB, CASP3, and HSP90AA1 have been recognized as core targets . These proteins play crucial roles in cell cycle regulation, apoptosis, and other cellular functions, making them important targets for baicalein’s therapeutic effects.

Mode of Action

Baicalein interacts with its targets to induce significant changes in cellular processes. It has been shown to induce cell cycle arrest and apoptosis , and suppress metastasis . It also inhibits nuclear factor-kappa B (NF-kB), a multifunctional transcriptional nuclear factor which is extensively involved in cancer development and progression .

Biochemical Pathways

Baicalein affects several biochemical pathways. It has been shown to scavenge intracellular reactive oxygen species (ROS) and inhibit H2O2-induced DNA damage . It also downregulates the ERK/p38/MAPK pathway, which is involved in cell proliferation and differentiation .

Pharmacokinetics

Baicalein exhibits a distinct pharmacokinetic profile, including gastrointestinal hydrolysis, enterohepatic recycling, carrier-mediated transport, and complicated metabolism . Its in vivo disposition can be affected by combinations with other herbs, and it can interact with co-administered drugs due to competition between metabolic enzymes and protein binding .

Result of Action

The molecular and cellular effects of baicalein’s action are profound. It has been shown to induce morphological changes, reduce colony formation, and inhibit cell proliferation in various cancer cells . It also exhibits robust anti-cancer effects, including the induction of apoptosis and cell cycle arrest .

Action Environment

Environmental factors can influence the action, efficacy, and stability of baicalein. For instance, the presence of other herbs or drugs can affect its in vivo properties . Moreover, certain pathological conditions can also alter its pharmacokinetics .

Biochemical Analysis

Biochemical Properties

Baicalein monohydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the thymic stromal lymphopoietin (TSLP)/TSLP receptor (TSLPR) signaling pathways . The nature of these interactions is often inhibitory, affecting the normal functioning of these biomolecules .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it inhibits the TSLP/TSLPR signaling pathways, which can be used in the treatment of asthma and atopic dermatitis .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits the TSLP/TSLPR signaling pathways, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

Over time, this compound exhibits changes in its effects in laboratory settings. It is rapidly metabolized to baicalin and baicalein-6-O-glucuronide in vivo, which limits its preclinical and clinical use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific threshold effects observed in these studies are yet to be reported, it is known that this compound is rapidly metabolized in vivo, which may influence its dosage effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may also affect metabolic flux or metabolite levels .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Baicalein monohydrate can be synthesized through various chemical routes. One common method involves the hydrolysis of baicalin, a glycoside form of baicalein, in acidic conditions. The reaction typically uses hydrochloric acid or sulfuric acid as the catalyst and is conducted at elevated temperatures to facilitate the hydrolysis process .

Industrial Production Methods: In industrial settings, this compound is often extracted from the roots of Scutellaria baicalensis using solvents such as ethanol or methanol. The extract is then purified through crystallization or chromatography techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Baicalein monohydrate undergoes various chemical reactions, including:

    Oxidation: Baicalein can be oxidized to form quinones and other oxidative products.

    Reduction: Reduction of baicalein can yield dihydrobaicalein.

    Substitution: Baicalein can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydrobaicalein.

    Substitution: Alkylated or acylated baicalein derivatives.

Comparison with Similar Compounds

Baicalein monohydrate is often compared with other flavonoids such as:

Uniqueness: this compound is unique due to its potent pharmacological activities and its ability to modulate multiple molecular pathways, making it a versatile compound in both research and therapeutic applications.

Properties

IUPAC Name

5,6,7-trihydroxy-2-phenylchromen-4-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5.H2O/c16-9-6-11(8-4-2-1-3-5-8)20-12-7-10(17)14(18)15(19)13(9)12;/h1-7,17-19H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXBMGZSFXMEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352000-07-8
Record name 4H-1-Benzopyran-4-one, 5,6,7-trihydroxy-2-phenyl-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352000-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does baicalein monohydrate exert its potential anti-cancer effects?

A1: The research suggests that this compound, along with baicalein and baicalein 6-O-glucoside, might exert anti-cancer effects by inhibiting the enzyme cyclooxygenase-2 (COX-2). [] COX-2 is often overexpressed in various cancers, including breast and ovarian cancers, and its inhibition is a known target for some anti-cancer therapies. The study employed molecular docking simulations, revealing that this compound demonstrates strong binding interactions with the active site of COX-2. [] This binding interaction is comparable to that of established drugs like ibuprofen (a COX-2 inhibitor) and olaparib (an anti-cancer agent). []

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